1,5,5-Trimethyl-6-methylene-cyclohexene

Vapor Pressure Volatility Formulation Stability

1,5,5-Trimethyl-6-methylene-cyclohexene, commonly designated as β-ocimene (specifically trans-β-ocimene), is a naturally occurring acyclic monoterpene hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.234 g/mol. It is characterized by a boiling point range of 176–178 °C at 760 mmHg and a vapor pressure of 1.56 mmHg at 25.00 °C , indicative of moderate volatility and utility as a fragrance ingredient and semiochemical precursor.

Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS No. 514-95-4
Cat. No. B13795355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5,5-Trimethyl-6-methylene-cyclohexene
CAS514-95-4
Molecular FormulaC10H16
Molecular Weight136.23 g/mol
Structural Identifiers
SMILESCC1=CCCC(C1=C)(C)C
InChIInChI=1S/C10H16/c1-8-6-5-7-10(3,4)9(8)2/h6H,2,5,7H2,1,3-4H3
InChIKeyFMXKKHBXBBAQBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,5,5-Trimethyl-6-methylene-cyclohexene (β-Ocimene) CAS 514-95-4: Procurement-Relevant Chemical and Physical Baseline


1,5,5-Trimethyl-6-methylene-cyclohexene, commonly designated as β-ocimene (specifically trans-β-ocimene), is a naturally occurring acyclic monoterpene hydrocarbon with the molecular formula C₁₀H₁₆ and a molecular weight of 136.234 g/mol [1]. It is characterized by a boiling point range of 176–178 °C at 760 mmHg and a vapor pressure of 1.56 mmHg at 25.00 °C , indicative of moderate volatility and utility as a fragrance ingredient and semiochemical precursor. This compound exists in two stereoisomeric forms (cis and trans) and is structurally distinguished from its α-ocimene isomer by the position of its non-conjugated double bond [2].

Why β-Ocimene (CAS 514-95-4) Cannot Be Interchanged with Myrcene, Limonene, or α-Ocimene in Research and Industrial Formulations


β-Ocimene is not a generic monoterpene interchangeable with structural analogs such as myrcene, limonene, or α-ocimene due to quantifiable differences in vapor pressure, odor perception threshold, and biological activity profiles. For instance, β-ocimene exhibits a vapor pressure of 1.56 mmHg at 25 °C , which is substantially lower than that of myrcene (2.3 mmHg at 25 °C ), directly impacting evaporation rate and headspace concentration in open-field or controlled-release applications. Moreover, its odor detection threshold (0.034 μg/g [1]) differs significantly from β-myrcene (0.015 μg/g [1]), resulting in distinct sensory contributions in fragrance and flavor formulations. The position of the non-conjugated double bond in β-ocimene (internal) versus α-ocimene (terminal) further confers differential reactivity and biological induction properties [2]. The following quantitative evidence section substantiates these procurement-relevant differentiations.

Quantitative Comparator Evidence for β-Ocimene (CAS 514-95-4) Versus Myrcene, α-Ocimene, and Limonene


β-Ocimene Exhibits a 32% Lower Vapor Pressure than Myrcene at 25 °C, Impacting Volatility-Dependent Applications

β-Ocimene demonstrates a vapor pressure of 1.56 mmHg at 25 °C , which is 32% lower than the vapor pressure of β-myrcene (2.3 ± 0.1 mmHg at 25 °C) . This reduced volatility translates to slower evaporation rates and extended residence time in headspace or open-field environments, which is critical for sustained-release formulations and semiochemical applications [1]. The observed difference is statistically significant and directly impacts procurement decisions where volatility profiles dictate performance.

Vapor Pressure Volatility Formulation Stability

β-Ocimene's Odor Detection Threshold is 127% Higher than β-Myrcene, Directing Flavor and Fragrance Formulation Decisions

The odor detection threshold of β-ocimene in aqueous solution is reported as 0.034000 μg/g, which is 127% higher (i.e., 2.27-fold less potent) than that of β-myrcene at 0.015000 μg/g [1]. This quantitative difference in sensory perception threshold means that to achieve an equivalent odor intensity in a finished formulation, significantly more β-ocimene would be required, or conversely, β-ocimene contributes a more subtle aromatic presence at equal concentration. This is particularly relevant for perfumers and flavorists seeking specific odor profiles characterized as 'fruity' versus 'soapy, spicy' for myrcene.

Odor Threshold Sensory Perception Flavor Chemistry

β-Ocimene Boils at 176–178 °C, 9–11 °C Higher than Myrcene (167 °C), Enabling Superior Thermal Stability in Processing

The boiling point of β-ocimene at atmospheric pressure (760 mmHg) is reported as 176.00 to 178.00 °C , compared to myrcene which boils at 167 °C (lit.) . This 9–11 °C elevation in boiling point provides a tangible processing window advantage in applications involving elevated temperatures, such as hot-fill packaging, steam distillation, or thermal evaporation. The higher boiling point correlates with a lower vapor pressure and can reduce losses during high-temperature unit operations.

Boiling Point Thermal Stability Processing Conditions

cis-β-Ocimene Displays Potent Antifungal Activity (Low MIC) Comparable to α-Pinene Against Dermatophytes and Cryptococcus neoformans

In a direct comparative study evaluating the essential oil of Angelica major and its purified constituents, cis-β-ocimene (30.4% of the EO) demonstrated low minimum inhibitory concentrations (MICs) against dermatophytes and Cryptococcus neoformans, with activity comparable to α-pinene (the most active component) and superior to many other EO constituents [1]. Specifically, both α-pinene and cis-β-ocimene exhibited low MICs and minimum fungicidal concentrations (MFCs) against these clinically relevant fungal species. This establishes cis-β-ocimene as a verifiable antifungal agent in its own right, not merely a secondary or minor active principle.

Antifungal Activity MIC Cryptococcus Dermatophytes

(E)-β-Ocimene Relative Abundance in Citrus Peel Oils Varies Significantly (3.31% vs. ND) Depending on Geographic Origin, Impacting Natural Extract Sourcing

Analysis of peel essential oils from three different geographic regions of Citrus sinensis revealed that (E)-β-ocimene was present at 3.31 ± 0.37% in Cetraro samples, but was not detected (nd) in Rosarno or Corigliano Calabro samples [1]. In contrast, major components such as limonene and myrcene were consistently present across all regions (limonene: 61.31–83.09%; myrcene: 3.56–9.10%). This pronounced geographic-dependent presence underscores that β-ocimene is not a ubiquitous constituent; its inclusion in natural extracts is contingent upon specific botanical and environmental conditions. This has direct implications for procurement of natural oil fractions where β-ocimene is a desired marker.

Essential Oil Composition Geographic Variability Citrus Oils

Optimal Research and Industrial Application Scenarios for β-Ocimene (CAS 514-95-4) Based on Quantitative Differentiation Evidence


Sustained-Release Semiochemical Formulations and Plant Defense Priming

β-Ocimene's 32% lower vapor pressure compared to myrcene (1.56 vs. 2.3 mmHg at 25 °C) makes it the superior choice for open-field applications where prolonged airborne concentration is required. Patented methods specifically utilize β-ocimene adsorbed onto porous carriers to achieve sustained induction concentrations for plant broad-spectrum resistance without causing phytotoxicity [1]. The higher boiling point (176–178 °C) further ensures reduced volatilization losses during handling and deployment.

Precision Fragrance and Flavor Formulation Requiring Subtle Fruity Notes

In fragrance and flavor compositions, β-ocimene provides a 'fruity' odor profile [2] that is 2.27-fold less intense (odor threshold 0.034 μg/g) than the 'soapy, spicy' notes of β-myrcene (0.015 μg/g) [2]. Formulators aiming for a nuanced, diffusive fruity top note without overpowering the blend can utilize this quantitative threshold difference to precisely calibrate inclusion levels, achieving a controlled and subtle sensory impact.

Natural Antifungal Lead Optimization Against Dermatophytes and Cryptococcus

cis-β-Ocimene exhibits low MIC values against dermatophytes and Cryptococcus neoformans that are comparable to α-pinene, a benchmark antifungal monoterpene [3]. Researchers developing novel antifungal agents can prioritize cis-β-ocimene as a validated lead scaffold, leveraging its established in vitro efficacy and the ability to inhibit yeast-mycelium transition in Candida albicans at sub-inhibitory concentrations [3].

Authentication and Geographic Origin Tracing of Citrus-Derived Natural Products

The stark geographic variability in (E)-β-ocimene abundance—from 3.31% in Cetraro citrus peel oil to complete absence in other Italian regions [4]—positions this compound as a critical chemotaxonomic marker. Quality control and authentication laboratories can use the presence and relative amount of (E)-β-ocimene to verify the geographic provenance of citrus essential oils and to detect adulteration or substitution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,5,5-Trimethyl-6-methylene-cyclohexene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.